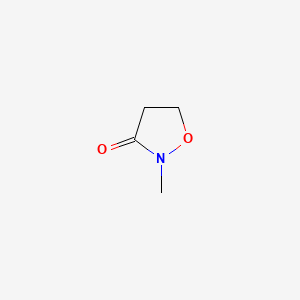![molecular formula C12H14ClNO2 B12916674 2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-48-5](/img/structure/B12916674.png)
2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that features a chlorobenzyl group attached to an isoxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 4-chlorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.
Substitution: Substituted products with various nucleophiles replacing the chlorine atom.
科学的研究の応用
2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one.
4,4-Dimethylisoxazolidin-3-one: The core structure of the compound.
Other chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different core structures.
Uniqueness
2-(4-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of the chlorobenzyl group and the isoxazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81778-48-5 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
InChIキー |
XDJDFJFLEIEKIF-UHFFFAOYSA-N |
正規SMILES |
CC1(CON(C1=O)CC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
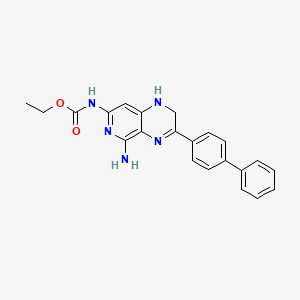
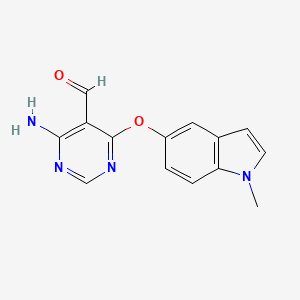

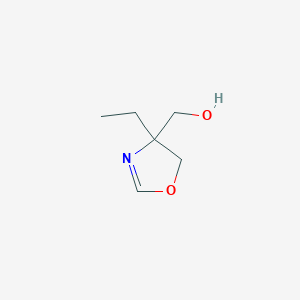
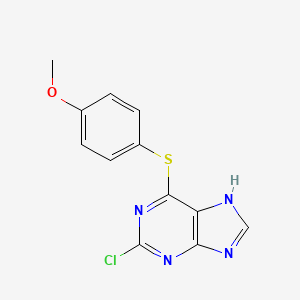
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
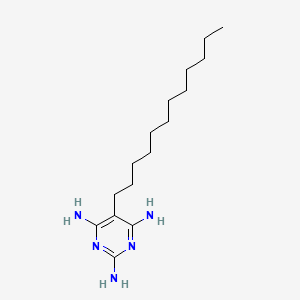
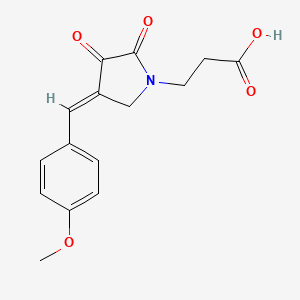

![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
